2-Methyl-4-(2,2,2-trifluoroethyl)phenol
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Overview
Description
2-Methyl-4-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C9H9F3O It is a phenolic compound characterized by the presence of a trifluoroethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoroethyl group to the phenol ring. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the trifluoroethyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Methyl-4-(2,2,2-trifluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s ability to interact with enzymes, receptors, and other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2,2,2-trifluoroacetophenone: Similar in structure but with a ketone group instead of a phenolic group.
2,2,2-Trifluoroethyl methyl ether: Contains the trifluoroethyl group but lacks the aromatic ring.
Uniqueness
2-Methyl-4-(2,2,2-trifluoroethyl)phenol is unique due to the presence of both a phenolic group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, the trifluoroethyl group can significantly influence the compound’s biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNYYCAIHQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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